

MMV688845: A Comprehensive Technical Guide for Drug Development Professionals

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An In-depth Analysis of the Chemical Structure, Properties, and Antimycobacterial Activity of the RNA Polymerase Inhibitor **MMV688845**

Introduction

MMV688845 is a synthetic compound belonging to the Nα-aroyl-N-aryl-phenylalanine amides (AAPs) class, identified as a potent inhibitor of mycobacterial growth.[1][2] Originally discovered through screening of the Pathogen Box library from Medicines for Malaria Venture (MMV), it has shown significant promise as a lead compound for the development of new therapeutics against both Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), such as Mycobacterium abscessus.[1][3] This technical guide provides a detailed overview of the chemical and biological properties of MMV688845, aimed at researchers and scientists in the field of antimicrobial drug discovery and development.

Chemical Identity and Physicochemical Properties

The antimycobacterial activity of **MMV688845** is stereospecific, with the (R)-enantiomer, derived from D-phenylalanine, being the biologically active form.[4] The corresponding (S)-enantiomer has been shown to be inactive.[4]

IUPAC Name: (2R)-N-(1-((2-morpholinophenyl)amino)-1-oxo-3-phenylpropan-2-yl)thiophene-2-carboxamide[4]

Synonyms: (R)-GSK1729177A



Chemical structure of MMV688845

Table 1: Physicochemical Properties of MMV688845

Property	Value	Source/Method	
Molecular Formula	C ₂₄ H ₂₆ N ₄ O ₃ S Calculated		
Molecular Weight	450.55 g/mol	0.55 g/mol Calculated	
Appearance	Yellow Solid [5]		
Melting Point	Not explicitly reported -		
Solubility	Soluble in DMSO. A stock solution of 62.5 mg/mL in DMSO can be prepared. For in vivo studies, it can be formulated in a vehicle of DMSO, PEG300, Tween-80, and saline.	[6]	

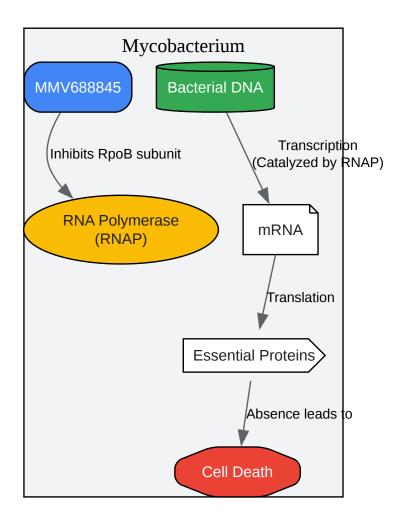
Mechanism of Action and Biological Activity

MMV688845 exerts its bactericidal effect by targeting a fundamental process in bacterial physiology: transcription.

Inhibition of Bacterial RNA Polymerase

The primary molecular target of MMV688845 is the bacterial RNA polymerase (RNAP), a multi-subunit enzyme responsible for transcribing DNA into RNA.[3] Specifically, MMV688845 binds to the RpoB subunit of the RNAP.[3] This binding site is distinct from that of the rifamycins, a well-established class of RNAP inhibitors.[3] This is a critical feature, as it implies that MMV688845 may not share cross-resistance with rifamycin-resistant mycobacterial strains. The binding of MMV688845 to RpoB allosterically inhibits the enzyme's function, thereby blocking transcription and leading to bacterial cell death.[1][7]





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Diagram 1. Simplified signaling pathway of **MMV688845**'s mechanism of action.

In Vitro Antimycobacterial Activity

MMV688845 has demonstrated potent bactericidal activity against a variety of Mycobacterium abscessus subspecies and clinical isolates.[8]

Table 2: In Vitro Activity of MMV688845 against Mycobacterium abscessus



Strain(s)	MIC ₉₀ (µM)	MBC ₉₀ (μM)	Source
M. abscessus ATCC 19977	7.5	15	[8]
Intracellular M. abscessus (in THP-1 cells)	16	≤16	[8]

Key Experimental Protocols

The following sections detail the methodologies for essential in vitro assays used to characterize the antimycobacterial properties of **MMV688845**.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of MMV688845.

Objective: To find the lowest concentration of **MMV688845** that inhibits the visible growth of mycobacteria.

Materials:

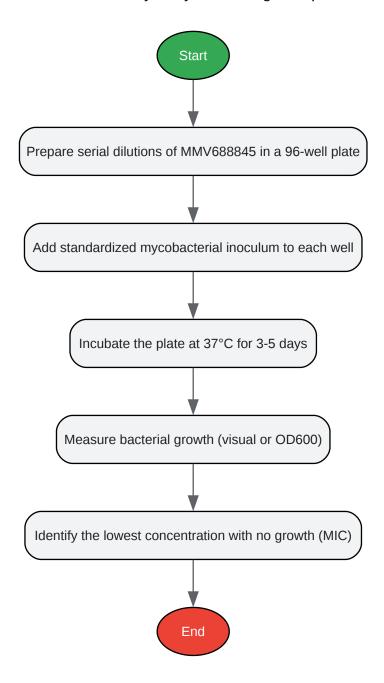
- · Mycobacterium abscessus culture
- 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)
- Sterile 96-well microtiter plates
- MMV688845 stock solution (e.g., 10 mM in DMSO)
- Microplate reader

Procedure:

• A two-fold serial dilution of **MMV688845** is prepared in 7H9 broth in the microtiter plate.



- A standardized inoculum of M. abscessus is prepared and added to each well to achieve a final concentration of approximately 5 x 10⁴ CFU/mL.
- Positive (no drug) and negative (no bacteria) control wells are included.
- The plate is sealed and incubated at 37°C for 3 to 5 days.
- The MIC is determined as the lowest drug concentration at which there is no visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.





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Diagram 2. Experimental workflow for MIC determination.

Intracellular Activity Assessment in a Macrophage Model

This protocol is for evaluating the efficacy of MMV688845 against intracellular mycobacteria.

Objective: To determine the ability of **MMV688845** to kill mycobacteria residing within host macrophages.

Materials:

- THP-1 human monocytic cell line
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- · Mycobacterium abscessus culture
- MMV688845
- · Sterile, deionized water for cell lysis
- 7H10 agar plates

Procedure:

- THP-1 monocytes are seeded in 24-well plates and differentiated into macrophages by incubation with PMA (e.g., 200 ng/mL) for 48 hours.
- The differentiated macrophages are infected with M. abscessus at a multiplicity of infection (MOI) of 1:1 or 10:1 for 4 hours.
- Extracellular bacteria are removed by washing the cells with pre-warmed PBS.
- Fresh medium containing serial dilutions of MMV688845 is added to the infected cells.



- After incubation for 24 to 48 hours, the medium is removed, and the macrophages are lysed with sterile water to release the intracellular bacteria.
- The cell lysates are serially diluted and plated on 7H10 agar to determine the number of viable bacteria (CFU).

Summary and Future Directions

MMV688845 is a compelling lead compound for the development of novel antimycobacterial agents. Its potent and specific activity against mycobacterial RNA polymerase, coupled with its efficacy against intracellular bacteria, underscores its therapeutic potential. Further research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its in vivo efficacy in relevant animal models of mycobacterial infection. The distinct mechanism of action of **MMV688845** offers a promising strategy to combat drug-resistant mycobacterial infections.

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